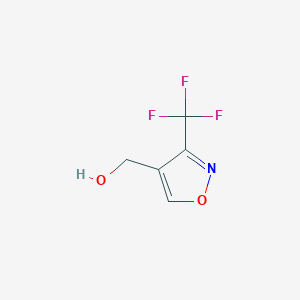

(3-(Trifluoromethyl)isoxazol-4-yl)methanol

説明

特性

IUPAC Name |

[3-(trifluoromethyl)-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)2-11-9-4/h2,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDAOAVCRWYCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol typically involves:

- Formation of the isoxazole ring with a trifluoromethyl substituent at the 3-position.

- Introduction of a hydroxymethyl group at the 4-position of the isoxazole ring.

The key step is the cyclization reaction that forms the isoxazole ring, often via 1,3-dipolar cycloaddition or related cyclization methods involving trifluoromethylated precursors.

Preparation of the Isoxazole Core

2.1 Cycloaddition of CF3-ynones with Sodium Azide

A highly selective method for synthesizing trifluoromethylated isoxazoles involves the reaction of trifluoromethyl-substituted ynones (CF3-ynones) with sodium azide (NaN3) under acid catalysis. This approach allows the selective formation of 5-CF3-isoxazoles, which are the structural core of the target molecule.

- Under acidic conditions, CF3-ynones react with NaN3 to form isoxazoles via a cyclization mechanism that releases dinitrogen (N2).

- The reaction proceeds through an initial azide addition to the alkyne triple bond, followed by cyclization to the isoxazole ring.

- Density Functional Theory (DFT) calculations support the mechanism and explain the acid-dependent chemoselectivity favoring isoxazole formation over triazoles.

- Typical yields for isoxazole formation in various solvents (MeOH, EtOAc, toluene, dioxane) range from 35% to 41% by ^19F NMR analysis.

This method is advantageous for its selectivity and mild conditions, suitable for sub-gram scale synthesis.

Introduction of the Hydroxymethyl Group at the 4-Position

3.1 Reduction of Isoxazole-4-carboxaldehyde or Isoxazole-4-carbonyl Precursors

The hydroxymethyl substituent at the 4-position can be introduced by reduction of an appropriate isoxazole-4-carboxaldehyde or ester intermediate.

- Starting from 3-(trifluoromethyl)isoxazole-4-carboxaldehyde, reduction with mild hydride sources such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields this compound.

- The reaction is typically carried out in anhydrous solvents like THF or ethanol, under controlled temperature to avoid ring opening or side reactions.

- Purification is achieved by column chromatography or recrystallization, with characterization by NMR (^1H, ^13C, ^19F), IR, and HRMS confirming the structure.

Representative Synthetic Procedure (Adapted from Cambridge University Research)

A detailed experimental protocol for synthesizing trifluoromethylated isoxazoles and their elaboration includes:

- Preparation of trifluoroacetaldehyde oxime from trifluoroacetaldehyde methyl hemiacetal and hydroxylamine hydrochloride in aqueous methanol with sodium hydroxide.

- Subsequent cyclization steps to form the isoxazole ring bearing the trifluoromethyl group.

- Reduction of the aldehyde intermediate to the corresponding hydroxymethyl derivative.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxime formation | Trifluoroacetaldehyde methyl hemiacetal, hydroxylamine hydrochloride, 30% aqueous MeOH, NaOH | Dropwise addition, controlled temperature |

| Cyclization to isoxazole | Acid catalysis (e.g., acetic acid), NaN3, EtOH | Stir overnight, mild conditions |

| Reduction | NaBH4 or LiAlH4 in THF or EtOH | Controlled temperature, quench carefully |

This procedure results in the formation of this compound with high purity and yield.

Notes on Scale-Up and Purification

- The acid-switchable synthesis approach allows selective formation of the isoxazole ring, which is beneficial for scale-up.

- The use of mild reducing agents ensures the stability of the trifluoromethylated isoxazole ring during the introduction of the hydroxymethyl group.

- Purification typically avoids chromatographic steps when possible, relying on recrystallization from suitable solvents.

- The methods reported emphasize the avoidance of harsh conditions that could degrade the trifluoromethyl group or the isoxazole ring.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed cyclization of CF3-ynones with NaN3 | CF3-ynones, NaN3 | Acid catalyst (AcOH), EtOH, rt | 35-41 | Selective isoxazole formation |

| Reduction of isoxazole-4-carboxaldehyde | 3-(Trifluoromethyl)isoxazole-4-carboxaldehyde | NaBH4 or LiAlH4, THF or EtOH | High | Mild conditions preserve ring integrity |

| Oxime formation from trifluoroacetaldehyde methyl hemiacetal | Trifluoroacetaldehyde methyl hemiacetal, hydroxylamine hydrochloride | Aqueous MeOH, NaOH | High | Precursor to isoxazole ring formation |

化学反応の分析

Types of Reactions: (3-(Trifluoromethyl)isoxazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial and Antiviral Properties

Isoxazole derivatives, including (3-(trifluoromethyl)isoxazol-4-yl)methanol, have been studied for their antimicrobial and antiviral activities. Research indicates that isoxazole-based compounds exhibit significant efficacy against a variety of pathogens. For instance, studies have shown that isoxazoles can act as effective agents against tuberculosis and certain viral infections, highlighting their potential as therapeutic agents .

2. Allosteric Modulators

Recent structure-activity relationship (SAR) studies have identified trisubstituted isoxazoles, including those related to this compound, as novel allosteric inverse agonists of the RORγt receptor. This receptor plays a crucial role in immune response regulation, making these compounds promising candidates for autoimmune disease treatments .

Agrochemical Applications

1. Insecticides and Herbicides

The trifluoromethyl group in this compound enhances its biological activity, making it suitable for development as an agrochemical. For instance, related compounds have been utilized in the synthesis of fluralaner, a systemic insecticide effective against fleas and ticks in mammals. This compound acts by inhibiting chloride channels in insect nervous systems without affecting mammals .

Synthetic Methodologies

1. Synthesis of Isoxazoles

The compound serves as a valuable intermediate in the synthesis of various isoxazole derivatives through metal-free synthetic routes. These methodologies are increasingly favored for their environmental benefits and efficiency. For example, microwave-assisted synthesis techniques have been developed to create isoxazole scaffolds quickly and with high yields .

2. Acid-Switchable Reactions

Recent studies have introduced acid-switchable pathways for synthesizing isoxazoles from CF₃-ynones using sodium azide. This method allows for selective formation of either isoxazoles or triazoles based on the reaction conditions, showcasing the versatility of this compound in synthetic organic chemistry .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various isoxazole derivatives against Mycobacterium tuberculosis. The results indicated that specific modifications to the isoxazole ring significantly enhanced activity, with some derivatives showing MIC values lower than standard antibiotics .

Case Study 2: Agrochemical Development

Research focused on the synthesis of fluralaner demonstrated that incorporating trifluoromethylated isoxazoles improved insecticidal potency while reducing toxicity to mammals. This study paved the way for developing safer agricultural chemicals .

作用機序

The mechanism of action of (3-(Trifluoromethyl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing their activity. The isoxazole ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects.

類似化合物との比較

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations:

- Trifluoromethyl vs.

- Trifluoromethyl vs. Phenyl : While phenyl groups enable π-π stacking in biological targets, -CF₃ offers superior metabolic resistance due to reduced susceptibility to oxidative degradation .

- Halogenated Derivatives : The dichlorophenyl analog exhibits higher molecular weight and halogen-mediated interactions, making it suitable for pesticidal applications.

Physicochemical Properties

生物活性

(3-(Trifluoromethyl)isoxazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the compound's binding affinity to various biological targets, influencing pharmacokinetic properties and making it a promising scaffold for drug discovery.

Chemical Structure and Properties

The compound consists of an isoxazole ring substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 4-position. This configuration contributes to its biological activity by facilitating interactions with enzymes and receptors.

The mechanism of action of this compound involves:

- Binding Affinity : The trifluoromethyl group increases the compound's affinity for specific enzymes and receptors, enhancing its biological effects.

- Biochemical Reactions : The isoxazole ring can participate in various biochemical reactions, which may lead to significant physiological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For example:

- A series of 4-(trifluoromethyl)isoxazoles were synthesized and evaluated against cancer cell lines such as MCF-7, 4T1, and PC-3. One derivative showed an IC50 value indicating potent anti-cancer activity .

Antiviral Properties

Research has also indicated potential antiviral activity. Compounds derived from isoxazole frameworks have shown efficacy against human cytomegalovirus (HCMV) with IC50 values around 10 μM, suggesting that modifications in the isoxazole structure can enhance antiviral properties .

Synthesis and Evaluation

A study focused on synthesizing various 4-(trifluoromethyl)isoxazoles highlighted their synthetic challenges but also their promising biological evaluations. The compounds were designed based on existing anti-cancer agents and showed significant cytotoxicity in vitro, particularly against breast cancer cell lines .

Structure-Activity Relationship (SAR)

Research into the SAR of isoxazole derivatives has revealed that modifications at specific positions can lead to enhanced biological activities. For instance, altering substituents on the isoxazole ring can dramatically affect potency against different cancer cell lines, as evidenced by comparative studies showing varying IC50 values across synthesized compounds .

Data Tables

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 25 | Anticancer (MCF-7) |

| Compound B | Structure B | 10 | Antiviral (HCMV) |

| Compound C | Structure C | 15 | Anticancer (PC-3) |

Q & A

Basic Research Questions

What are the recommended synthetic routes for (3-(Trifluoromethyl)isoxazol-4-yl)methanol in laboratory settings?

The synthesis typically involves cyclocondensation of β-diketones or alkynes with hydroxylamine derivatives. For example, microwave-assisted one-pot synthesis (as seen in isoxazole derivatives) can enhance regioselectivity and yield . Key steps include:

- Oxidation/Reduction : Controlled oxidation of propanol derivatives to carboxylic acids or amines (e.g., 3-(Isoxazol-4-yl)propan-1-ol oxidation to propanoic acid) .

- Substitution : Introducing the trifluoromethyl group via halogen exchange or nucleophilic substitution under anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol/DMSO mixtures .

How should researchers characterize the purity and structural identity of this compound?

- Spectroscopy :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm for purity assessment (>97%) .

What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in methanol; limited aqueous solubility (0.1–1 mg/mL at 25°C) .

- Stability :

Which analytical techniques are critical for quantifying this compound in reaction mixtures?

- UV-Vis Spectroscopy : Quantify via absorbance at λ~270 nm (ε ~1500 Mcm) in methanol .

- Gravimetric Analysis : After solvent evaporation under reduced pressure, particularly for crude yields .

Advanced Research Questions

How can regioselectivity challenges in trifluoromethyl group introduction be addressed?

- Microwave Synthesis : Enhances reaction kinetics, favoring the 3-position substitution (e.g., 5-(trifluoromethyl)isoxazole derivatives) .

- Catalytic Systems : Use Cu(I)/ligand complexes to direct electrophilic trifluoromethylation .

What are the degradation pathways of this compound under physiological conditions?

- Hydrolysis : The isoxazole ring undergoes slow hydrolysis in aqueous buffers (pH 7.4, 37°C), forming β-keto amides.

- Oxidative Degradation : LC-MS/MS identifies hydroxylated metabolites (e.g., at the methylene group) .

How can computational modeling predict the bioactivity of this compound derivatives?

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with antifungal activity (R > 0.85) .

- Docking Studies : Identify binding to cytochrome P450 enzymes (e.g., CYP51 in fungal pathogens) via hydrophobic interactions with the trifluoromethyl group .

What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug Design : Esterify the methanol group to enhance membrane permeability (e.g., acetyl or pivaloyl esters) .

- Microsomal Stability Assays : Test hepatic clearance using rat liver microsomes (NADPH-dependent metabolism) .

How do structural modifications impact its biological activity?

- Substituent Effects :

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。